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Compound of Interest

Compound Name: 4-Bromo-3-chlorobenzonitrile

Cat. No.: B036108 Get Quote

An In-depth Technical Guide to 4-Bromo-3-
chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and reactivity of 4-Bromo-3-chlorobenzonitrile, a key intermediate in the

development of pharmaceuticals and advanced materials.

Molecular Identity and Structure
4-Bromo-3-chlorobenzonitrile is a di-halogenated aromatic nitrile. Its formal IUPAC name is

4-bromo-3-chlorobenzonitrile.[1][2] The molecule consists of a benzene ring substituted with

a nitrile (-C≡N) group, a chlorine atom at position 3, and a bromine atom at position 4.

The presence of two different halogens with differential reactivity and an electron-withdrawing

nitrile group makes this compound a versatile building block for complex molecular

architectures.[3]

Key Identifiers:

CAS Number: 57418-97-0[1][3]

Molecular Formula: C₇H₃BrClN[1][4]
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SMILES:C1=CC(=C(C=C1C#N)Cl)Br[1][4]

InChI Key: YWTKUWXYQQZSIL-UHFFFAOYSA-N[1][3]

Caption: Molecular Structure of 4-Bromo-3-chlorobenzonitrile.

Physicochemical and Spectroscopic Data
This section summarizes the key physical and spectroscopic properties of 4-Bromo-3-
chlorobenzonitrile. The data is essential for its identification, purification, and handling in a

laboratory setting.

Table 1: Physicochemical Properties

Property Value Reference(s)

Molecular Weight 216.46 g/mol [3][4]

Appearance
White to almost white

crystalline powder
[4]

Melting Point 67-68 °C [4]

Boiling Point
142-143 °C (at reduced

pressure)
[4]

Table 2: Predicted Spectroscopic Data

Note: The following NMR data are predicted values based on computational models and

structure-property relationships. Experimental values may vary depending on the solvent and

conditions.
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

¹H

H-2 7.8 - 8.0 Doublet (d) ~2

H-5 7.6 - 7.8
Doublet of Doublets

(dd)
~8, ~2

H-6 7.9 - 8.1 Doublet (d) ~8

¹³C

C-CN ~117 Singlet -

C-1 ~115 Singlet -

C-2 ~135 Singlet -

C-3 ~138 Singlet -

C-4 ~128 Singlet -

C-5 ~134 Singlet -

C-6 ~132 Singlet -

Data sourced from

Benchchem[3].

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is the sharp,

strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which is

predicted to appear around ~2230 cm⁻¹.[1]

Synthesis and Experimental Protocols
The most common and well-documented laboratory synthesis of 4-Bromo-3-
chlorobenzonitrile is achieved through the electrophilic aromatic substitution of 3-

chlorobenzonitrile.[1][3] In this reaction, the chlorine atom is an ortho-, para-director, while the

nitrile group is a meta-director. The interplay of these directing effects favors the introduction of

the bromine atom at the position para to the chlorine and meta to the nitrile group.[3]
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Caption: Synthesis pathway for 4-Bromo-3-chlorobenzonitrile.

Representative Experimental Protocol: Bromination of a Chlorobenzonitrile

Disclaimer: The following is a representative protocol adapted from the synthesis of the

isomeric 3-bromo-4-chlorobenzonitrile and illustrates a common method for the bromination of

a substituted benzonitrile.[5] Appropriate safety precautions, including personal protective

equipment and use of a fume hood, are mandatory.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the

starting material, 3-chlorobenzonitrile (1 equivalent), in a suitable solvent such as 70%

sulfuric acid.[5]

Reagent Addition: While stirring the solution at room temperature, slowly add potassium

bromate (KBrO₃) (approximately 1.6 equivalents) in batches over a period of several hours.

[5] This in-situ generation of bromine helps to control the reaction rate.

Reaction Monitoring: Allow the mixture to react at room temperature for an additional 4 hours

after the addition is complete.[5] The reaction progress can be monitored by Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).
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Workup: Upon completion, pour the reaction mixture into ice water to precipitate the crude

product.

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly

with water to remove residual acid. The crude product can be further purified by

recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column

chromatography on silica gel to yield the pure 4-Bromo-3-chlorobenzonitrile.[5]

Chemical Reactivity and Applications
4-Bromo-3-chlorobenzonitrile is a valuable intermediate due to its multiple reactive sites.

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is generally more reactive

than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki,

Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity allows for

selective, sequential functionalization of the aromatic ring.[3]

Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitrile group

activates the benzene ring for nucleophilic attack, facilitating the substitution of the halogen

atoms by various nucleophiles.[3][4]

Nitrile Group Transformations: The nitrile moiety can be hydrolyzed to a carboxylic acid or

reduced to a primary amine, providing further pathways for derivatization.[3]

These reactive properties make 4-Bromo-3-chlorobenzonitrile a crucial starting material in

the synthesis of:

Pharmaceuticals: It serves as a foundational scaffold for novel therapeutic agents.[4][6]

Agrochemicals: Its derivatives are used in the development of modern pesticides, herbicides,

and fungicides.[4][6]

Materials Science: It is used as a building block for functional polymers and materials for

organic electronics due to the electronic properties imparted by its substituents.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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